Product packaging for 2-(2-Aminothiazol-4-yl)propan-2-ol(Cat. No.:)

2-(2-Aminothiazol-4-yl)propan-2-ol

Cat. No.: B12460429
M. Wt: 158.22 g/mol
InChI Key: NRQGTTQZNNQWJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Aminothiazol-4-yl)propan-2-ol (CAS 752242-49-2) is a chemical compound with the molecular formula C6H10N2OS and a molecular weight of 158.22 g/mol . It is built around the 2-aminothiazole scaffold, a privileged structure in medicinal chemistry known for its broad pharmacological spectrum . This scaffold is a fundamental component of several clinically applied anticancer drugs, such as dasatinib and alpelisib, and is recognized for its potent and selective nanomolar inhibitory activity against a wide range of human cancer cell lines, including breast, leukemia, lung, colon, and others . As a derivative, this compound serves as a versatile synthetic intermediate or building block for researchers developing novel small molecule therapeutics . Its structure makes it a valuable candidate for structural modification in drug discovery programs, particularly in the pursuit of potent anticancer agents that may help decrease drug resistance and reduce unpleasant side effects . The compound must be stored at 0°C . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10N2OS B12460429 2-(2-Aminothiazol-4-yl)propan-2-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H10N2OS

Molecular Weight

158.22 g/mol

IUPAC Name

2-(2-amino-1,3-thiazol-4-yl)propan-2-ol

InChI

InChI=1S/C6H10N2OS/c1-6(2,9)4-3-10-5(7)8-4/h3,9H,1-2H3,(H2,7,8)

InChI Key

NRQGTTQZNNQWJY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CSC(=N1)N)O

Origin of Product

United States

Synthetic Methodologies and Strategic Pathways

Direct Synthesis Approaches to the 2-(2-Aminothiazol-4-yl)propan-2-ol Nucleus

Direct synthesis approaches focus on the initial formation of the thiazole (B1198619) ring, followed by the attachment of the side chain.

The Hantzsch thiazole synthesis is a cornerstone in the formation of the 2-aminothiazole (B372263) ring. researchgate.netyoutube.comyoutube.com This reaction typically involves the condensation of an α-haloketone with a thioamide or thiourea (B124793). youtube.comyoutube.com For the synthesis of the 2-aminothiazole nucleus, thiourea is the preferred reagent. nih.govmdpi.comnih.gov

The general mechanism involves the nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone, followed by an intramolecular condensation and dehydration to form the aromatic thiazole ring. youtube.comyoutube.com Various modifications and catalysts have been employed to improve the efficiency and yield of this reaction. For instance, iodine has been used as a catalyst in some procedures. nih.govresearchgate.netchemicalbook.com

The reaction is versatile and can be carried out under different conditions, including solvent-free systems, highlighting its adaptability in green chemistry. researchgate.net

Once the 2-aminothiazole nucleus is formed, the next critical step is the introduction of the propan-2-ol side chain at the C4 position. This can be achieved through various methods, including the reaction of a 4-substituted thiazole with an appropriate Grignard reagent or an organolithium compound.

For instance, reacting a 4-formyl-2-aminothiazole with excess methylmagnesium bromide would lead to the formation of the desired tertiary alcohol. Alternatively, a 4-acetyl-2-aminothiazole could be used as a precursor.

Achieving stereoselectivity in the formation of the propan-2-ol side chain, if a chiral center were present, would necessitate the use of chiral reagents or catalysts. While the specific stereoselective synthesis of this compound is not extensively detailed in the provided results, general principles of stereoselective synthesis can be applied. beilstein-journals.orgyoutube.comnih.gov This could involve the use of chiral auxiliaries or asymmetric catalysts to control the stereochemical outcome of the reaction.

Convergent and Divergent Synthetic Routes from Precursor Molecules

Convergent and divergent strategies offer alternative and often more efficient pathways to complex molecules like this compound. researchgate.net

A key strategy involves the preparation of versatile thiazole-containing building blocks, or synthons, that can be further elaborated. nih.govmdpi.com For example, ethyl 2-aminothiazole-4-carboxylate is a common synthon that can be prepared and then modified. nih.gov The ester group at the C4 position can be converted to the desired propan-2-ol side chain through reaction with an excess of a suitable organometallic reagent like methylmagnesium bromide.

Other important synthons include 2-amino-4-acetylthiazole and 2-amino-4-(2-pyridyl)thiazole, which can be synthesized through the condensation of the corresponding α-bromoketone with thiourea. mdpi.com These synthons provide a handle for further chemical transformations.

Functional group interconversions are crucial for transforming readily available starting materials into the target molecule. nih.govmdpi.com For instance, a carboxylic acid or ester group at the C4 position of the thiazole ring can be reduced to a primary alcohol, which can then be oxidized to an aldehyde. Subsequent reaction with an organometallic reagent can then furnish the tertiary alcohol.

The amino group at the C2 position can also be modified or protected during the synthesis and deprotected in the final steps. mdpi.com The reactivity of the exocyclic amino group allows for a variety of transformations, including acylation and the formation of Schiff bases. chemicalbook.com

Optimization of Reaction Parameters and Catalytic Systems

Optimizing reaction conditions is critical for maximizing the yield and purity of the final product. rsc.orgresearchgate.netresearchgate.net Factors such as temperature, solvent, and reaction time are carefully controlled. researchgate.net For the Hantzsch thiazole synthesis, various solvents like ethanol (B145695) and dimethyl sulfoxide (B87167) (DMSO) have been utilized. nih.govresearchgate.net

The use of catalysts can significantly enhance the efficiency of the synthesis. Both homogeneous and heterogeneous catalysts have been explored. researchgate.netrsc.orgnih.gov For example, montmorillonite-K10, a type of clay, has been used as a catalyst for the one-pot synthesis of 2-aminothiazoles. researchgate.net More recently, novel nanocatalysts have been developed to promote the reaction under greener conditions. rsc.orgnih.gov Phase transfer catalysts have also been employed in the synthesis of related thiazole derivatives. google.com The reusability of heterogeneous catalysts is a significant advantage, aligning with the principles of green chemistry. nih.gov

The table below summarizes various synthetic approaches to the 2-aminothiazole core, a key structural motif in the target compound.

Starting MaterialsReagents and ConditionsProductReference
α-Haloketone, ThioureaHeat2-Aminothiazole youtube.com
Acetophenone (B1666503), Thiourea, Iodine4-Phenyl-2-aminothiazole mdpi.com
Methylcarbonyl, Thiourea, IodineDMSO, 80°C2-Aminothiazole chemicalbook.com
α-Bromoketones, KSCN/SiO2–RNH3OAOne-pot2-Aminothiazoles aminer.org
Acetophenone, Thiourea, TCCACa/4-MePy-IL@ZY-Fe3O4 catalyst, EtOH, 80°C2-Aminothiazole derivatives rsc.org

Solvent Effects and Reaction Media Engineering

The choice of solvent is a critical parameter in the synthesis of 2-aminothiazole derivatives, significantly influencing reaction rates, yields, and the environmental footprint of the process. Research has demonstrated that a range of solvents, from polar aprotic to protic and even green solvents, can be employed, each with distinct advantages.

In one study focused on the synthesis of a novel aminothiazole, several solvents were tested to optimize the reaction yield. The reaction of 4-aminoacetanilide and acrylic acid was carried out in toluene, 1,4-dioxane, 2-propanol, and tetrahydrofuran (B95107) (THF) at reflux for 24 hours. nih.gov The results indicated that THF was the superior solvent, providing the highest yield of 70%. nih.gov This highlights the profound impact of the solvent's properties on the reaction outcome.

Further investigations into one-pot syntheses of 2-aminothiazoles have explored the efficacy of various solvents in the presence of a nanocatalyst. The reaction of acetophenone and thiourea was tested in ethanol (EtOH), methanol (B129727) (MeOH), water (H₂O), acetonitrile (B52724) (CH₃CN), and dichloromethane (B109758) (CH₂Cl₂). nih.gov Ethanol was identified as the optimal solvent, leading to the highest product yield under the studied conditions. nih.gov The use of "green" solvents like water and polyethylene (B3416737) glycol (PEG-400) has also been reported as a successful strategy, often in catalyst-free systems or under microwave irradiation, which provides benefits such as reduced reaction times and high yields. bepls.com

The engineering of reaction media extends to the use of hindered bases like 1,4-diazabicyclo[2.2.2]-octane (DABCO), which can act as an eco-friendly catalyst and is noted for its safety and recyclability. bepls.com Similarly, the use of dichloromethane has been documented in the synthesis of 2-aminothiazole sulfonamides at room temperature. excli.de

Table 1: Effect of Different Solvents on 2-Aminothiazole Synthesis
SolventCatalyst/ConditionsYield (%)Reference
Ethanol (EtOH)Ca/4-MePy-IL@ZY-Fe₃O₄98 nih.gov
Tetrahydrofuran (THF)Reflux, 24h70 nih.gov
Methanol (MeOH)Ca/4-MePy-IL@ZY-Fe₃O₄90 nih.gov
Water (H₂O)Ca/4-MePy-IL@ZY-Fe₃O₄85 nih.gov
Acetonitrile (CH₃CN)Ca/4-MePy-IL@ZY-Fe₃O₄70 nih.gov
Dichloromethane (CH₂Cl₂)Ca/4-MePy-IL@ZY-Fe₃O₄65 nih.gov
2-PropanolReflux, 24hLow Yield nih.gov
TolueneReflux, 24hLow Yield nih.gov
1,4-DioxaneReflux, 24hLow Yield nih.gov

Temperature, Pressure, and Time-Dependent Reaction Profiling

The kinetics and thermodynamic favorability of 2-aminothiazole synthesis are highly dependent on temperature, pressure, and reaction duration. Most reported syntheses are conducted under atmospheric pressure. Temperature profiling is crucial for optimizing yield and minimizing side-product formation.

In the synthesis of 2-aminothiazoles using a magnetic nanocatalyst, the effect of temperature was systematically investigated. nih.gov Reactions were conducted at room temperature (r.t.), 40 °C, 60 °C, and 80 °C. The results showed a clear trend of increasing product yield with increasing temperature, with the optimal temperature being 80 °C, which afforded a 98% yield. nih.gov At lower temperatures, the reaction was significantly less efficient, yielding only 45% at room temperature. nih.gov Other synthetic procedures specify heating at reflux, such as the condensation of hydrazide with aldehydes in propan-2-ol, indicating that elevated temperatures are often necessary to drive the reaction to completion. nih.gov

Reaction time is another critical variable. In the nanocatalyst-driven synthesis, the model reaction was monitored over time, with the optimal yield being achieved after 25 minutes at 80 °C. nih.gov Shorter reaction times are a significant advantage of many modern synthetic methods, particularly those employing microwave irradiation or highly efficient catalysts. bepls.com For instance, the synthesis of new thiazole derivatives containing a benzofuran (B130515) moiety using DABCO as a catalyst was noted for its reduced reaction time and excellent yields. bepls.com

Table 2: Influence of Temperature on 2-Aminothiazole Synthesis Yield
Temperature (°C)Reaction Time (min)Yield (%)Reference
Room Temp.2545 nih.gov
402560 nih.gov
602585 nih.gov
802598 nih.gov

Development and Application of Novel Catalysts

Catalysis is at the forefront of innovation in the synthesis of 2-aminothiazole derivatives, aiming for higher efficiency, greater selectivity, and improved environmental sustainability. A wide array of catalysts, from simple acids to complex nanosystems, have been developed.

A novel, multifunctional, and magnetic nanocatalyst, Ca/4-MePy-IL@ZY-Fe₃O₄, has been successfully applied to the one-pot synthesis of 2-aminothiazoles. nih.gov This catalyst offers several advantages, including high efficiency, ease of separation from the reaction mixture using a magnet, and recyclability. The catalytic activity was optimized, showing that 0.01 g of the nanocatalyst was sufficient to achieve a 98% yield in the model reaction. nih.gov The mechanism involves the activation of the methyl carbonyl group by the acidic sites of the nanocatalyst. nih.gov

In other approaches, the base 1,4-diazabicyclo[2.2.2]-octane (DABCO) has been used as a green, safe, and recyclable catalyst for synthesizing thiazole derivatives containing a benzofuran moiety. bepls.com Simple catalytic systems, such as using a catalytic amount of acetic acid in propan-2-ol, are also effective for certain condensation reactions leading to thiazole-based hydrazones. nih.gov Furthermore, some protocols have been developed that are entirely catalyst-free, often relying on green reaction media like PEG-400 at elevated temperatures or microwave conditions to drive the reaction. bepls.com The development of solid-supported catalysts, such as polystyrene polymer catalysts grafted with iodine acetate, also represents an important advancement, simplifying product purification and catalyst reuse. mdpi.com

Table 3: Application of Various Catalysts in 2-Aminothiazole Synthesis
CatalystKey FeaturesReaction ConditionsYield (%)Reference
Ca/4-MePy-IL@ZY-Fe₃O₄Magnetic, recyclable nanocatalystEtOH, 80 °C, 25 min98 nih.gov
1,4-diazabicyclo[2.2.2]-octane (DABCO)Eco-friendly, safe, recyclable baseNot specifiedGood to Excellent bepls.com
Acetic AcidSimple acid catalystPropan-2-ol, Reflux68–95 nih.gov
None (Catalyst-Free)Green protocolPEG-400, 100 °C, 2-3.5 h87–96 bepls.com
None (Catalyst-Free)Green protocol, Domino reactionH₂O, MicrowaveGood to Very Good bepls.com

Chemical Reactivity and Transformation Studies of 2 2 Aminothiazol 4 Yl Propan 2 Ol

Reactions Involving the Aminothiazole Moiety

The aminothiazole core is a privileged structure in medicinal chemistry, and its reactivity has been extensively studied. mdpi.com The chemical behavior is dictated by the interplay of the thiazole (B1198619) ring and the exocyclic amino group.

The 2-aminothiazole (B372263) ring system is generally susceptible to electrophilic substitution, although the position of substitution is influenced by the nature of the substituents already present on the ring. The amino group at the C2 position is a strong activating group, directing electrophiles primarily to the C5 position. However, the reactivity can be modulated by the electronic effects of other substituents.

Nucleophilic substitution reactions on the thiazole ring are also of significant interest. For instance, the reaction of 2-aminothiazole derivatives with superelectrophilic reagents like 4,6-dinitrobenzofuroxan (DNBF) has been studied to assess their nucleophilic character. nih.gov Such studies help in quantifying the reactivity of different substituted 2-aminothiazoles. nih.gov The synthesis of various 2-aminothiazole derivatives often involves the initial construction of the thiazole ring, for example, through the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea (B124793). derpharmachemica.comresearchgate.net

A variety of complex heterocyclic systems can be synthesized starting from 2-aminothiazole derivatives. For example, heating 2-aminothiazole with α-bromo-3-methoxyacetophenone in ethanol (B145695) leads to the formation of an imidazo[2,1-b]thiazole (B1210989) derivative. nih.gov This resulting compound can then undergo further reactions, such as oxidation of a sulfide (B99878) moiety to a sulfonyl group. nih.gov

Here is a table summarizing some substitution reactions on the 2-aminothiazole ring:

Reaction TypeReagent/ConditionsProduct TypeReference
Electrophilic Substitutionα-bromo-3-methoxyacetophenone, ethanolImidazo[2,1-b]thiazole derivative nih.gov
Nucleophilic Substitution4,6-dinitrobenzofuroxan (DNBF)DNBF adduct nih.gov
Ring Formationα-haloketone, thioureaSubstituted 2-aminothiazole derpharmachemica.comresearchgate.net

The exocyclic amino group of 2-(2-aminothiazol-4-yl)propan-2-ol is a key site for chemical modifications, readily undergoing acylation and alkylation reactions.

Acylation: The amino group can be acylated using various acylating agents such as acid chlorides, anhydrides, or carboxylic acids in the presence of coupling agents. mdpi.com For example, 2-aminothiazole derivatives react with acyl halides in dry pyridine (B92270) to produce the corresponding amides in high yields. mdpi.com This reaction is a common strategy to introduce a variety of substituents and create libraries of compounds for biological screening. nih.gov The introduction of an amide linkage can significantly influence the biological activity of the resulting molecule. nih.gov

Alkylation: Alkylation of the 2-amino group can lead to the formation of secondary or tertiary amines. The regioselectivity of this reaction can be influenced by the reaction conditions. In the absence of a condensing agent, alkylation of 2-aminothiazole can lead to N-alkylation on the thiazole ring nitrogen, forming 2-imino-3-substituted-thiazolines. However, in the presence of a condensing agent like lithium amide, alkylation can occur on the exocyclic amino group to yield N,N-disubstituted-2-aminothiazoles.

Below is a table summarizing common transformations of the amino group:

TransformationReagent/ConditionsProduct TypeReference
AcylationAcyl halides, dry pyridineN-acylated 2-aminothiazole mdpi.com
AcylationCarboxylic acids, coupling agents (e.g., EDCI)N-acylated 2-aminothiazole mdpi.com
AlkylationAlkyl halides, condensing agent (e.g., lithium amide)N-alkylated 2-aminothiazole
Schiff Base FormationAromatic aldehydes, ethanol2-arylideneamino-thiazole mdpi.com

Reactivity of the Propan-2-ol Side Chain

The propan-2-ol side chain offers another handle for chemical modification, primarily through reactions involving the tertiary hydroxyl group.

Oxidation: The tertiary alcohol of the propan-2-ol side chain is generally resistant to oxidation under standard conditions that would typically oxidize primary or secondary alcohols. Strong oxidizing agents under harsh conditions would likely lead to the degradation of the molecule, including the sensitive aminothiazole ring.

Reduction: The hydroxyl group of an alcohol is not typically a site for chemical reduction. However, it can be eliminated through a dehydration reaction to form an alkene, which can then be subjected to reduction. The dehydration of propan-2-ol itself to propene can be achieved by heating with an excess of concentrated sulfuric acid or phosphoric(V) acid. chemguide.co.ukyoutube.com A similar reaction could be envisioned for this compound, which would yield a propene derivative. This alkene could then be hydrogenated to the corresponding propane (B168953) derivative.

Esterification: The hydroxyl group of the propan-2-ol side chain can undergo esterification with carboxylic acids, acid chlorides, or anhydrides, typically under acidic catalysis or in the presence of a coupling agent. atamanchemicals.com This reaction would lead to the formation of the corresponding ester derivatives. The Fischer esterification, which involves reacting an alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. nagwa.com

Etherification: Ether derivatives can be synthesized from the hydroxyl group. One common method is the Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide, followed by reaction with an alkyl halide. Given the tertiary nature of the alcohol in this compound, steric hindrance might pose a challenge for this reaction.

The following table outlines potential derivatization strategies for the propan-2-ol side chain:

DerivatizationReagent/ConditionsProduct TypeReference
EsterificationCarboxylic acid, acid catalystEster atamanchemicals.comnagwa.com
EtherificationAlkyl halide, baseEther
DehydrationConcentrated H₂SO₄ or H₃PO₄, heatAlkene chemguide.co.ukyoutube.com

Formation of Complex Derivatives and Oligomers

The bifunctional nature of this compound, possessing both a reactive aminothiazole moiety and a propan-2-ol side chain, allows for the synthesis of complex derivatives. For example, the amino group can be used as a nucleophile to react with various electrophiles, while the hydroxyl group can be derivatized to introduce different functionalities. This can lead to the creation of molecules with diverse and complex architectures.

The synthesis of various derivatives often starts with the core 2-aminothiazole structure, which can be prepared through methods like the Hantzsch synthesis. derpharmachemica.comresearchgate.net This core can then be elaborated. For instance, a series of thiazolyl-thiourea derivatives have been synthesized by the addition reaction of 2-aminothiazole to isothiocyanate. mdpi.comnih.gov Furthermore, reactions with anhydrides can lead to the formation of complex fused ring systems. mdpi.com

While the direct oligomerization of this compound is not extensively reported, the potential for such reactions exists. For instance, if the hydroxyl group were converted to a leaving group, and the amino group of another molecule acted as a nucleophile, oligomeric structures could theoretically be formed. However, controlling such polymerizations to yield well-defined oligomers would be a synthetic challenge. The focus in the literature has primarily been on the synthesis of discrete, complex molecules derived from the 2-aminothiazole scaffold for various applications, including as potential therapeutic agents. mdpi.comnih.gov

Multi-Component Reactions Incorporating the Aminothiazole Scaffold

Multi-component reactions (MCRs) are powerful tools in organic synthesis, enabling the construction of complex molecules in a single step from three or more starting materials. The 2-aminothiazole moiety is a versatile building block in such reactions. researchgate.netnih.govorientjchem.org

Research has demonstrated the utility of aminothiazole derivatives in various MCRs. For instance, a one-pot, three-component reaction involving an aminothiazole, an aldehyde, and an active methylene (B1212753) compound can lead to the formation of highly substituted pyridine derivatives. While specific examples directly utilizing this compound in published MCRs are not extensively documented, the reactivity of the aminothiazole core suggests its potential in similar transformations. The amino group at the C2 position can act as a nucleophile, and the thiazole ring itself can participate in various cyclization cascades.

One notable example of a multi-component reaction involving a related aminothiazole derivative is the synthesis of pyrimidine (B1678525) scaffolds. The reaction of an aminothiazole derivative with substituted benzaldehydes and thiourea can produce pyrimidine derivatives. mdpi.com Another example involves the reaction of isatin, sarcosine, and methyl 3-phenylpropiolate to furnish spiro[indoline-3,2′-pyrrole] derivatives. orientjchem.org These examples highlight the potential for developing novel MCRs incorporating this compound to generate structurally diverse and potentially biologically active molecules.

Reactants Reaction Type Product Scaffold Reference
Aminothiazole, Aldehyde, Active Methylene CompoundThree-componentPyridine researchgate.net
Aminothiazole derivative, Substituted benzaldehydes, ThioureaThree-componentPyrimidine mdpi.com
Isatin, Sarcosine, Methyl 3-phenylpropiolateThree-componentSpiro[indoline-3,2′-pyrrole] orientjchem.org

Cycloaddition and Condensation Reactions

Cycloaddition and condensation reactions are fundamental transformations in organic chemistry that are widely used to construct cyclic and acyclic molecules. The 2-aminothiazole scaffold of this compound provides a reactive handle for both types of reactions.

Cycloaddition Reactions:

Cycloaddition reactions involve the formation of a cyclic molecule from two or more unsaturated molecules. wikipedia.org The aminothiazole ring system, particularly when substituted with an alkenyl group, can participate as a diene in [4+2] cycloaddition reactions. For example, 2-amino-4-alkenylthiazoles have been shown to react with dienophiles like nitroalkenes to yield tetrahydrobenzothiazoles. nih.gov This reaction proceeds with high regioselectivity, demonstrating the controlled manner in which the aminothiazole core can direct the formation of new stereocenters.

While direct examples with the propan-2-ol substituent are not prevalent in the literature, the electronic nature of the aminothiazole ring suggests its capability to participate in various cycloaddition paradigms, including [2+2] and [3+2] cycloadditions, to afford a range of heterocyclic systems. researchgate.netrsc.org For instance, the reaction of 2-aminothiazole derivatives with maleic anhydride (B1165640) has been used to synthesize new dione (B5365651) derivatives. mdpi.comnih.gov

Reactants Reaction Type Product Scaffold Reference
2-Amino-4-alkenylthiazole, Nitroalkene[4+2] CycloadditionTetrahydrobenzothiazole nih.gov
2-Aminothiazole derivative, Maleic anhydrideDiels-AlderTetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione derivative mdpi.comnih.gov

Condensation Reactions:

Condensation reactions involve the joining of two molecules with the elimination of a small molecule, such as water. unizin.org The amino group of this compound is a key functional group for engaging in condensation reactions. It can react with various carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). mdpi.commdpi.com These Schiff bases can be valuable intermediates for further synthetic transformations.

For example, the condensation of 2-aminothiazole derivatives with various aromatic aldehydes has been reported to yield the corresponding Schiff bases. nih.gov Furthermore, the amino group can be acylated with reagents like chloroacetyl chloride, and the resulting intermediate can undergo further cyclization or substitution reactions to generate more complex heterocyclic systems. mdpi.com The condensation of 2-aminothiophenols with carbonyl compounds is a well-established method for the synthesis of 2-substituted benzothiazoles. nih.gov While not a direct reaction of the title compound, it illustrates the general reactivity of amino-substituted aromatic heterocycles.

Reactants Reaction Type Product Scaffold Reference
2-Aminothiazole derivative, Aromatic aldehydeCondensationSchiff Base (Imine) mdpi.comnih.gov
2-Aminothiazole derivative, Chloroacetyl chlorideAcylation/CondensationAzomethines mdpi.com
2-Aminothiophenol, Carbonyl compoundCondensation2-Substituted benzothiazole nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.

High-resolution ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in 2-(2-Aminothiazol-4-yl)propan-2-ol.

¹H NMR Spectroscopy: The proton NMR spectrum reveals distinct signals for each type of proton in the molecule. docbrown.infodocbrown.infoyoutube.com The chemical shifts (δ) are influenced by the electron density around the proton, while the splitting patterns, governed by the n+1 rule, indicate the number of neighboring protons. docbrown.infoyoutube.com For this compound, the expected proton signals would correspond to the aminothiazole ring proton, the amino group protons, the hydroxyl proton, and the methyl protons of the propan-2-ol substituent. The integration of these signals provides the ratio of protons in each unique environment. docbrown.info

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. docbrown.infoyoutube.com Each unique carbon atom gives rise to a distinct signal. The chemical shifts in ¹³C NMR are indicative of the carbon's hybridization and the electronegativity of attached atoms. docbrown.info For this compound, separate signals are expected for the carbons of the thiazole (B1198619) ring, the quaternary carbon of the propan-2-ol group, and the methyl carbons.

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Thiazole C-H~6.5-7.0~105-115
NH₂~5.0-7.0 (broad)-
OHVariable (broad)-
CH₃~1.5~25-30
C-OH-~70-75
Thiazole C-NH₂-~165-175
Thiazole C-C(CH₃)₂OH-~150-160

Interactive Data Table: Predicted NMR Data

Atom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Multiplicity (¹H)
Thiazole H6.5-7.0-Singlet
Amino H5.0-7.0-Broad Singlet
Hydroxyl HVariable-Broad Singlet
Methyl H~1.5-Singlet
Thiazole C-H-105-115-
Methyl C-25-30-
Quaternary C-OH-70-75-
Thiazole C-NH₂-165-175-
Thiazole C-subst-150-160-

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms in a molecule. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. wikipedia.orglibretexts.org In this compound, COSY would not show many correlations due to the lack of adjacent C-H bonds, but it can be used to confirm the absence of such couplings. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. wikipedia.orgresearchgate.net It is a powerful tool for assigning carbon signals based on their attached protons. For this compound, an HSQC spectrum would show a cross-peak connecting the thiazole ring proton to its corresponding carbon and the methyl protons to their carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations between protons and carbons, typically over two to four bonds. nih.govlibretexts.org HMBC is invaluable for connecting different parts of a molecule, especially those separated by quaternary carbons or heteroatoms. libretexts.orgwisc.edu For the target molecule, HMBC would show correlations between the methyl protons and the quaternary carbon of the propan-2-ol group, as well as the adjacent carbon in the thiazole ring. It would also show correlations between the thiazole proton and the neighboring carbon atoms in the ring.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a fingerprint of the functional groups present. docbrown.infodocbrown.info The IR spectrum of this compound is expected to show characteristic absorption bands for the amine (N-H), hydroxyl (O-H), and carbon-nitrogen (C-N) and carbon-sulfur (C-S) bonds of the thiazole ring.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amino (N-H)Stretching3300-3500 (two bands for primary amine)
Hydroxyl (O-H)Stretching (broad)3200-3600
C-H (aromatic/aliphatic)Stretching2850-3100
C=N (thiazole ring)Stretching1600-1650
C=C (thiazole ring)Stretching1500-1600
C-N (amine)Stretching1020-1250
C-O (alcohol)Stretching1000-1260

Interactive Data Table: Key IR Absorptions

Functional GroupVibrational ModeWavenumber (cm⁻¹)
N-H (Amino)Stretching3300-3500
O-H (Hydroxyl)Stretching3200-3600
C=N (Thiazole)Stretching1600-1650
C-O (Alcohol)Stretching1000-1260

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. chemguide.co.uk The molecular ion peak (M+) in the mass spectrum of this compound would confirm its molecular weight of 158.22 g/mol . cymitquimica.com

The fragmentation pattern offers clues about the molecule's structure. libretexts.orgdocbrown.info Common fragmentation pathways for this molecule could include:

Alpha-cleavage: Cleavage of the bond adjacent to the oxygen or nitrogen atom. libretexts.org For the alcohol, this could lead to the loss of a methyl group (CH₃•), resulting in a fragment ion. For the amine, alpha-cleavage is a dominant fragmentation mode. libretexts.orgmiamioh.edu

Loss of water: Dehydration from the alcohol functional group is a common fragmentation pathway for alcohols. libretexts.orglibretexts.org

Ring fragmentation: The thiazole ring can undergo cleavage, leading to characteristic fragment ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. nih.gov The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to the π → π* and n → π* transitions of the aminothiazole chromophore. researchgate.net The exact position of the absorption maxima (λ_max) can be influenced by the solvent and the substitution pattern on the thiazole ring. researchgate.netsigmaaldrich.comsigmaaldrich.comcarlroth.com

X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and torsional angles, revealing the molecule's conformation. Furthermore, it elucidates how individual molecules pack together in the crystal lattice, highlighting intermolecular interactions such as hydrogen bonding. For this compound, X-ray crystallography would provide unambiguous information about the planarity of the thiazole ring, the orientation of the propan-2-ol substituent, and the hydrogen bonding network involving the amino and hydroxyl groups.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic and geometric properties of molecules. For derivatives of 2-aminothiazole (B372263), methods like B3LYP with various basis sets (e.g., 6-311++G(d,p)) are commonly used to achieve a balance between computational cost and accuracy. ijcaonline.orgcumhuriyet.edu.tr These calculations provide fundamental insights into the molecule's behavior.

The first step in computational analysis is typically geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms in a molecule—the global minimum on the potential energy surface. For a molecule like "2-(2-Aminothiazol-4-yl)propan-2-ol," with its flexible propan-2-ol side chain, multiple local energy minima, or conformers, may exist. The rotational freedom around the single bonds connecting the propan-2-ol group to the thiazole (B1198619) ring allows for various spatial orientations.

Table 1: Representative Optimized Geometric Parameters for a Thiazole Ring Derivative (Calculated) (Note: This data is for a related thiazole derivative, 2-(4-amino-2-phenylaminothiazol-5-oyl)benzothiazole, and is presented here as a representative example of the types of parameters obtained through DFT calculations.)

ParameterValue
Bond Length (C-S)1.76 Å
Bond Length (C=N)1.32 Å
Bond Angle (C-S-C)88-90°
Dihedral AngleVariable

The electronic properties of a molecule are key to understanding its reactivity. Frontier Molecular Orbital (FMO) theory is a central concept here, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. ijcaonline.org A smaller gap suggests that the molecule is more easily polarizable and reactive. ijcaonline.org

For aminothiazole derivatives, the HOMO is often localized on the electron-rich aminothiazole ring, while the LUMO may be distributed over the ring and its substituents. ekb.eg The precise distribution depends on the nature of the substituents.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. cumhuriyet.edu.tr It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. ijcaonline.org In a typical MEP map, red areas indicate negative electrostatic potential (electron-rich), while blue areas indicate positive electrostatic potential (electron-poor). For "this compound," the amino group and the nitrogen atom in the thiazole ring are expected to be regions of negative potential, making them susceptible to electrophilic attack. The hydrogen atoms of the amino and hydroxyl groups would represent regions of positive potential. cumhuriyet.edu.tr

Table 2: Representative Frontier Molecular Orbital Data (Calculated) (Note: This data is for Carbamazepine, a molecule for which detailed HOMO-LUMO analysis was available, and is presented as a representative example.)

ParameterEnergy (eV)
HOMO Energy-0.21989
LUMO Energy-0.05781
HOMO-LUMO Gap0.16208

Data derived from a study on Carbamazepine in the vapor phase using DFT at the B3LYP/6-31++G(d,p) level. ijcaonline.org

Theoretical vibrational frequency calculations are performed on the optimized geometry of the molecule. These calculations predict the frequencies of the fundamental modes of vibration, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. By comparing the calculated vibrational spectra with experimental data, one can validate the accuracy of the computational model and the optimized geometry.

For aminothiazole derivatives, characteristic vibrational modes include the N-H stretching of the amino group, C=N and C=C stretching vibrations within the thiazole ring, and C-S stretching vibrations. The propan-2-ol substituent would introduce additional characteristic vibrations, such as O-H and C-O stretching and C-H stretching and bending modes. The calculated frequencies are often scaled by an empirical factor to better match the experimental values, accounting for anharmonicity and other limitations of the computational method.

Tautomeric Equilibrium Studies of the Aminothiazole Moiety

The 2-aminothiazole ring can exist in different tautomeric forms: the amino form and the imino form. The amino form is generally the more stable and predominant tautomer. wikipedia.org However, the position of this equilibrium can be influenced by factors such as the solvent, temperature, and the nature of substituents on the thiazole ring.

Computational studies can quantify the relative energies of these tautomers, providing insight into their relative populations. By calculating the energies of both the amino and imino forms of "this compound," it is possible to predict which tautomer is more stable and by how much. This is crucial as the different tautomers can exhibit distinct chemical and biological properties.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a valuable tool for investigating the mechanisms of chemical reactions. For "this compound," this could involve studying its synthesis or its potential transformations. For example, the Hantzsch thiazole synthesis, a common method for preparing 2-aminothiazoles, involves the reaction of a thiourea (B124793) with an α-haloketone. researchgate.net Computational modeling can be used to map the entire reaction pathway, identifying the transition states and intermediates. arxiv.org This provides a detailed understanding of the reaction's energetics and kinetics.

Furthermore, computational studies can explore potential metabolic pathways or degradation mechanisms of the compound. For instance, the dehydration of the propan-2-ol side chain could be modeled to understand the conditions under which it might occur and the products that would be formed. arxiv.org Such studies are critical for predicting the compound's stability and potential reactivity in various environments.

Physicochemical Properties and Solution Behavior

Solubility and Phase Equilibria Studies

The solubility of an active pharmaceutical ingredient is a critical parameter that influences its purification, crystallization, and formulation. Studies in various solvents, both pure (monosolvents) and mixtures, provide essential data for designing robust manufacturing processes.

The accurate measurement of solubility is the foundation of understanding a compound's behavior in solution. Several well-established experimental methods are employed to determine the solid-liquid equilibrium of 2-(2-Aminothiazol-4-yl)propan-2-ol in different solvent systems at various temperatures.

Commonly utilized techniques include the isothermal saturation method and the shake-flask method . In the isothermal saturation method, an excess amount of the solid compound is added to the solvent and agitated at a constant temperature for a sufficient time to reach equilibrium. The concentration of the dissolved solid in the liquid phase is then determined using analytical techniques such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility, involving the agitation of a suspension of the compound in the solvent at a controlled temperature until equilibrium is achieved physchemres.org.

For high-throughput screening and more rapid determinations, a laser monitoring technique can be employed. This method observes the dissolution of the solid in a solvent system as the temperature is changed, allowing for the rapid determination of the temperature at which the solid completely dissolves acs.orgacs.org.

These methods are applicable for determining the solubility of this compound in a range of pharmaceutically relevant monosolvents (such as water, ethanol (B145695), propanol, and acetone) and their binary mixtures across different temperatures acs.org.

Experimental solubility data are often correlated with thermodynamic models to allow for interpolation and prediction of solubility under different conditions, which is crucial for process optimization.

The van't Hoff equation is a fundamental model used to describe the temperature dependence of solubility in a single solvent system. It relates the natural logarithm of the mole fraction solubility to the reciprocal of the absolute temperature, allowing for the calculation of thermodynamic properties of dissolution such as enthalpy and entropy ijcce.ac.iracs.org.

For more complex binary solvent mixtures, the Jouyban–Acree model is a widely used and accurate mathematical model that correlates the solubility of a solute with both temperature and the composition of the solvent mixture acs.orgacs.orgresearchgate.net. The model incorporates the solubility in the neat monosolvents and includes terms that account for the interactions between the two solvents in the mixture acs.orgacs.org. A combined Jouyban-Acree-van't Hoff model provides a robust framework for correlating and predicting solubility data in various solvent systems and temperatures researchgate.net.

These models are essential for creating a comprehensive understanding of the dissolution behavior of this compound, enabling the prediction of its solubility in conditions that have not been experimentally measured researchgate.net.

Table 1: Parameters of the Jouyban-Acree Model for Solubility in Binary Solvent Mixtures

Parameter Description
Natural logarithm of the mole fraction solubility of the solute in the binary mixture at temperature T.
Mass or mole fraction of solvent 1 in the solvent mixture in the absence of the solute.
Mass or mole fraction of solvent 2 in the solvent mixture in the absence of the solute.
Natural logarithm of the mole fraction solubility of the solute in the neat solvent 1 at temperature T.
Natural logarithm of the mole fraction solubility of the solute in the neat solvent 2 at temperature T.

Crystallization Processes and Polymorphism Research

Crystallization is a critical step for the purification and isolation of chemical compounds. The solid-state form of a compound, known as its polymorph, can have significantly different physicochemical properties.

Polymorphism is the ability of a solid material to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice mdpi.commdpi.com. Different polymorphs of the same compound can exhibit variations in properties like melting point, solubility, and stability, making the control of polymorphism a vital aspect of drug development.

The selective crystallization of a desired polymorph is a key challenge in chemical manufacturing. The outcome of a crystallization process is influenced by a variety of factors, including the choice of solvent, the level of supersaturation, the cooling rate, and the presence of impurities or additives.

For thiazole-containing compounds, different polymorphs have been successfully isolated by varying the crystallization media mdpi.com. Recrystallization from different solvents is a common technique to screen for and produce different polymorphic forms. The interactions between the solute and the solvent molecules can influence the molecular conformation and packing in the resulting crystal structure, leading to the formation of different polymorphs mdpi.com. Kinetic factors, such as rapid cooling or evaporation, can favor the formation of metastable polymorphs, while slower processes often yield the most thermodynamically stable form.

Once different solid forms are produced, they must be unambiguously identified and characterized. Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) are powerful and complementary techniques for the solid-state characterization of polymorphs.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique can identify melting points, heats of fusion, and solid-state phase transitions between polymorphs mdpi.com. Each polymorph will typically have a unique melting point and heat of fusion. DSC can also reveal the transformation of a less stable form into a more stable one upon heating mdpi.com.

XRPD is a non-destructive technique that provides a unique "fingerprint" of a crystalline solid. The diffraction pattern is determined by the crystal lattice structure. Different polymorphs, having different crystal structures, will produce distinct XRPD patterns mdpi.com. This method is essential for identifying the specific polymorphic form and for detecting the presence of multiple polymorphs in a single sample. Variable-temperature XRPD can be used to study phase transitions as they occur upon heating or cooling mdpi.com.

The combined use of these techniques provides a comprehensive characterization of the polymorphic forms of this compound, which is essential for quality control and ensuring the consistency of the final product.

Table 2: Information Obtained from DSC and XRPD for Polymorph Characterization

Technique Information Provided
Differential Scanning Calorimetry (DSC) - Melting point (Tm) - Heat of fusion (ΔHfus) - Glass transition temperature (Tg) for amorphous content - Solid-solid phase transitions between polymorphs

| X-ray Powder Diffraction (XRPD) | - Unique diffraction pattern ("fingerprint") for each crystalline form - Identification of the specific polymorph - Information on the degree of crystallinity - Quantitative analysis of mixtures of polymorphs |

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
(Z)-2-(2-Aminothiazol-4-yl)-2-methoxyiminoacetic acid
N-(1,3-Thiazol-2-yl)benzamide

Advanced Analytical Methodologies for Research and Quality Control

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate, identify, and quantify components within a mixture. For the analysis of 2-(2-aminothiazol-4-yl)propan-2-ol, High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are particularly valuable.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the premier method for assessing the purity and performing quantitative analysis of this compound due to its high resolution, sensitivity, and precision. A typical method development and validation process follows a structured approach to ensure the final method is reliable and robust.

Method Development

The development of an HPLC method involves the systematic optimization of various chromatographic parameters to achieve adequate separation of the main compound from any potential impurities or degradation products.

Column and Stationary Phase Selection: A C18 column is commonly the first choice for separating moderately polar compounds like this compound. The alkyl chains of the C18 stationary phase provide a hydrophobic environment for the separation.

Mobile Phase Optimization: The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). The pH of the buffer is a critical parameter, as the aminothiazole moiety has basic properties. Adjusting the pH can control the ionization state of the analyte and thus its retention time. The ratio of organic solvent to aqueous buffer is optimized to achieve a suitable retention time and resolution.

Detector Wavelength Selection: The UV-Visible spectrophotometer is the most common detector for this type of analysis. The wavelength of maximum absorbance (λmax) for the aminothiazole chromophore is determined by scanning a solution of the compound across the UV spectrum. For aminothiazole derivatives, this is often in the range of 260-280 nm. d-nb.info

Flow Rate and Temperature: A standard flow rate of 1.0 mL/min is often used, while controlling the column temperature (e.g., at 30 °C) ensures reproducible retention times. nih.gov

Table 1: Illustrative RP-HPLC Method Parameters for Analysis of this compound
ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (50:50, v/v) nih.gov
Flow Rate 1.0 mL/min nih.gov
Detection Wavelength 272 nm d-nb.info
Injection Volume 20 µL
Column Temperature 30 °C nih.gov

Method Validation

Once developed, the analytical method must be validated according to ICH guidelines to demonstrate its suitability for its intended purpose. The validation process assesses several key performance characteristics.

Specificity: This ensures that the signal measured is unequivocally from the analyte of interest, without interference from impurities, degradation products, or matrix components.

Linearity: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of 80% to 120% of the target concentration.

Accuracy: Accuracy is determined by measuring the recovery of the analyte spiked into a sample matrix at different concentration levels (e.g., 80%, 100%, and 120%). For pharmaceutical ingredients, the mean recovery is typically expected to be within 100 ± 2%.

Precision:

Repeatability (intra-assay precision) is assessed by performing multiple analyses of the same sample on the same day, by the same analyst, and on the same instrument.

Intermediate Precision evaluates the variations within a laboratory, such as on different days or with different analysts or equipment. The relative standard deviation (RSD) for precision studies should typically be less than 2%.

Range: The range is the interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.

Table 2: Representative Validation Summary for a Quantitative HPLC Assay
ParameterAcceptance CriteriaHypothetical Result
Specificity No interference at the analyte's retention time.Pass
Linearity (Correlation Coefficient, r²) ≥ 0.9990.9995
Range 80-120% of target concentrationConfirmed
Accuracy (% Recovery) 98.0% - 102.0%99.5%
Precision (Repeatability RSD%) ≤ 2.0%0.8%
Precision (Intermediate RSD%) ≤ 2.0%1.2%

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for qualitative and semi-quantitative analysis. aaasjournals.comnih.gov It is particularly useful for monitoring reaction progress, identifying compounds, and determining the purity of a substance. researchgate.net When coupled with a densitometer, TLC can provide accurate quantitative results.

Methodology

The separation in TLC is based on the differential partitioning of components between a stationary phase (a thin layer of adsorbent like silica gel on a plate) and a mobile phase (a solvent or mixture of solvents). d-nb.info

Plate and Mobile Phase Selection: For a compound like this compound, a silica gel plate is a suitable stationary phase. The mobile phase composition, typically a mixture of a non-polar and a more polar solvent, is optimized to achieve a clear separation between the main spot and any impurities, aiming for a retention factor (Rf) value for the main spot ideally between 0.3 and 0.7.

Spotting and Development: A small, known amount of the sample solution is applied to the plate. The plate is then placed in a sealed chamber containing the mobile phase, which travels up the plate by capillary action, separating the sample components. d-nb.info

Visualization: After development, the separated spots are visualized. Since the aminothiazole ring contains a chromophore, spots can often be detected under UV light (e.g., at 254 nm).

Densitometric Quantification: For quantitative analysis, the plate is scanned using a densitometer. This instrument measures the absorbance or fluorescence of the separated spots. The area of the peak corresponding to the analyte spot is proportional to the amount of substance present. A calibration curve is constructed by plotting the peak area against the concentration of standard solutions to quantify the analyte in the sample.

Table 3: Example TLC-Densitometry Method Parameters
ParameterCondition
Stationary Phase Silica gel 60 F254 TLC plates
Mobile Phase Ethyl Acetate : Methanol (8:2, v/v)
Application 10 µL of sample solution applied as bands
Development Ascending development in a saturated chamber
Detection Densitometric scanning at 272 nm
Hypothetical Rf Value ~0.55

Spectrophotometric and Electrochemical Assays for Quantitative Determination

Beyond chromatography, other analytical techniques can be employed for the quantitative determination of this compound, offering alternative or complementary approaches for quality control.

Spectrophotometric Assays

UV-Visible spectrophotometry is a straightforward and widely accessible technique for quantitative analysis. iajps.com A method can be developed based on the intrinsic UV absorbance of the molecule. The aminothiazole ring system possesses a chromophore that absorbs UV radiation, allowing for direct quantification. d-nb.info The method involves preparing a solution of the compound in a suitable solvent (e.g., methanol or a buffer), measuring its absorbance at the λmax, and calculating the concentration using a calibration curve prepared from standards of known concentration, in accordance with Beer's Law.

Alternatively, a colorimetric method could be developed. This involves a chemical reaction that produces a colored product, which is then measured in the visible region of the spectrum. For instance, the primary amino group on the thiazole (B1198619) ring can undergo a diazotization reaction followed by coupling with a suitable agent to form a colored azo dye, a technique that has been applied to other 2-aminothiazole-containing compounds. aaasjournals.com

Electrochemical Assays

Electrochemical methods, such as voltammetry, offer a highly sensitive approach for the analysis of electroactive compounds. Thiazole derivatives are known to be electrochemically active, meaning they can be oxidized or reduced at an electrode surface. researchgate.net

Techniques like Differential Pulse Voltammetry (DPV) or Cyclic Voltammetry (CV) could be developed for the quantitative determination of this compound. srce.hr The methodology would involve:

Selecting a suitable working electrode (e.g., glassy carbon electrode).

Optimizing the supporting electrolyte and pH to obtain a well-defined oxidation peak for the aminothiazole ring.

Scanning the potential and measuring the resulting peak current.

The peak current generated during the electrochemical oxidation is proportional to the concentration of the compound in the solution. By constructing a calibration curve of peak current versus concentration using standard solutions, the concentration of this compound in a sample can be accurately determined. srce.hr

Research Applications and Future Directions

A Versatile Chemical Building Block in Complex Organic Synthesis

The 2-aminothiazole (B372263) moiety is a well-established pharmacophore, and its derivatives are integral to numerous biologically active molecules. mdpi.comnih.govjetir.org Beyond its traditional role in medicinal chemistry, 2-(2-Aminothiazol-4-yl)propan-2-ol serves as a versatile building block for more complex organic synthesis, a fact underscored by its commercial availability as a "versatile small molecule scaffold". researchgate.net The reactivity of this compound is twofold, stemming from the nucleophilic character of the 2-aminothiazole ring system and the chemical properties of the tertiary alcohol group.

The 2-aminothiazole core offers multiple reactive sites. The exocyclic amino group can readily participate in reactions such as acylation, sulfonylation, and the formation of Schiff bases. chemicalbook.comsciforum.netijpsr.com For instance, it can react with chloroacetylchloride to form an amide, which can be further functionalized. ijpsr.com The endocyclic nitrogen atom of the thiazole (B1198619) ring can also act as a nucleophile, particularly when reacting with alkyl halides in the absence of a strong base. acs.org This dual reactivity of the amino group and the ring nitrogen allows for the construction of diverse heterocyclic systems.

Furthermore, the tertiary alcohol group (propan-2-ol) appended at the 4-position of the thiazole ring introduces another layer of synthetic utility. Tertiary alcohols can undergo a range of reactions, including dehydration to form alkenes, typically under acidic conditions, and conversion to alkyl halides. unizin.orgopenstax.org While tertiary alcohols are generally resistant to oxidation under mild conditions, their conversion to better leaving groups, such as tosylates, can facilitate substitution reactions. libretexts.org This functional handle provides an avenue for extending the molecular framework and introducing new functionalities.

The combination of these reactive centers within a single molecule makes this compound a valuable precursor for creating a library of structurally diverse compounds. Its ability to undergo sequential and selective reactions at different positions opens up possibilities for the synthesis of complex, polyfunctionalized molecules.

Potential Applications in the Development of Novel Chemical Scaffolds and Materials (Excluding Medicinal/Clinical)

While the majority of research on 2-aminothiazole derivatives has been concentrated in the medicinal field, the unique properties of this compound suggest its potential in the development of novel chemical scaffolds and materials for non-medicinal applications. Thiazole-containing compounds have found use as dyes, and their polymers can exhibit good thermal stability. jetir.org

The presence of both a hydrogen bond donor (amino group and hydroxyl group) and acceptor (ring nitrogen) sites suggests that this compound could be a valuable building block for the construction of supramolecular assemblies and coordination polymers. The nitrogen and sulfur atoms of the thiazole ring can act as ligands for metal ions, potentially leading to the formation of metal-organic frameworks (MOFs) with interesting catalytic or material properties. sciforum.net

Furthermore, the potential for this molecule to be integrated into polymer backbones could lead to the development of functional materials. For instance, the amino or hydroxyl groups could be used as points of polymerization, leading to polymers with embedded thiazole units. Such materials could possess unique optical, thermal, or conductive properties. Thiazole derivatives are also utilized in agriculture for pest control and as plant growth regulators, suggesting a potential avenue for the application of novel derivatives of this compound. ontosight.ai

Green Chemistry Principles in the Synthesis and Processing of the Compound

The synthesis of heterocyclic compounds, including 2-aminothiazole derivatives, is increasingly being guided by the principles of green chemistry to minimize environmental impact. researchgate.netmdpi.comrasayanjournal.co.ineresearchco.com The classical Hantzsch thiazole synthesis, a common method for preparing 2-aminothiazoles, often involves the use of hazardous reagents and solvents. derpharmachemica.com Modern approaches focus on the use of greener alternatives.

Several green chemistry strategies can be applied to the synthesis and processing of this compound. These include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign options like water, ethanol (B145695), glycerol, or deep eutectic solvents is a key focus. mdpi.com For instance, the synthesis of some 2-aminothiazole derivatives has been successfully carried out in aqueous media. ijcce.ac.ir

Catalysis: The use of reusable solid catalysts, such as silica-supported acids or zeolites, can improve reaction efficiency and simplify product purification, reducing waste. rsc.org

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate the synthesis of various heterocyclic compounds, often leading to higher yields in shorter reaction times and under solvent-free conditions. rasayanjournal.co.in

One-Pot Reactions: Designing synthetic routes where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates can significantly reduce solvent usage and waste generation. derpharmachemica.comijcce.ac.ir

For the specific synthesis of this compound, a green approach would likely involve a modified Hantzsch synthesis using a non-halogenated precursor for the three-carbon side chain or an in-situ generation of the halo-ketone intermediate, coupled with a green solvent and a recyclable catalyst.

Emerging Research Areas and Unexplored Chemical Reactivity

The full chemical potential of this compound remains largely untapped, presenting numerous opportunities for future research.

Emerging Research Areas:

Catalysis: The compound itself or its metal complexes could be explored as catalysts in organic transformations. The presence of multiple heteroatoms makes it a candidate for supporting catalytic metal centers.

Materials Science: The design and synthesis of novel polymers, dyes, and liquid crystals based on this scaffold are promising areas. Its potential as a building block for functional materials with specific electronic or optical properties warrants investigation.

Supramolecular Chemistry: The hydrogen bonding capabilities of the molecule could be exploited to create intricate self-assembling systems, such as gels, liquid crystals, or molecular capsules.

Unexplored Chemical Reactivity:

Reactions involving the tertiary alcohol: While standard reactions of tertiary alcohols are known, their reactivity in the specific context of the electron-rich 2-aminothiazole ring could lead to unexpected outcomes or novel transformations. unizin.orgopenstax.org

Tautomerism and its influence on reactivity: The aminothiazole moiety can exist in different tautomeric forms, and the equilibrium can be influenced by substituents and the reaction environment. Investigating the tautomerism of this compound and how it affects its reactivity at the exocyclic amino versus the endocyclic nitrogen is a key area for fundamental understanding. acs.org

Multicomponent Reactions: The development of novel multicomponent reactions where this compound acts as a key building block could provide rapid access to complex and diverse molecular architectures. sciforum.net

Challenges and Opportunities in the Scalable Synthesis and Characterization of the Compound

The transition from laboratory-scale synthesis to industrial production presents both challenges and opportunities for this compound.

Challenges:

Scalable Synthesis: While several methods exist for the synthesis of 2-aminothiazoles, achieving a cost-effective, safe, and environmentally friendly process on a large scale can be challenging. google.comresearchgate.net The purification of the final product and the management of by-products are key considerations. For instance, the traditional Hantzsch synthesis often requires stoichiometric amounts of halogenating agents, which can be problematic on an industrial scale.

Characterization: Thorough characterization of the compound and its derivatives is crucial. This includes unambiguous determination of its structure, purity, and the identification of any potential isomers or by-products. This requires a combination of spectroscopic techniques (NMR, IR, Mass Spectrometry) and chromatographic methods.

Opportunities:

Process Optimization: There is a significant opportunity to develop and optimize a scalable and green synthesis route. This could involve the use of flow chemistry, which can offer better control over reaction parameters and improve safety and efficiency.

Catalyst Development: The development of highly efficient and reusable catalysts for the synthesis would be a major advancement, reducing waste and production costs. rsc.org

New Applications: The availability of this compound on a larger scale would facilitate its exploration in various fields beyond academic research, potentially leading to the discovery of new applications in materials science, agriculture, and other industries.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.